{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl-ethyl-amino-methyl group and an acetic acid moiety. This structure combines a nitrogen-containing heterocycle with a polar carboxylic acid group, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by both lipophilic and hydrophilic interactions.
Properties
IUPAC Name |
2-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-17(11-14-7-4-3-5-8-14)12-15-9-6-10-18(15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAIBSAMQVHWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for [(Benzyl-ethyl-amino)methyl] Side Chain
The 2-position substituent is introduced via reductive amination or nitro-group reduction:
Method A (Patent CA1047041A) :
-
N-Benzylation :
Pyrrolidine + Benzyl chloride → N-Benzylpyrrolidine. -
Nitromethane Addition :
N-Benzylpyrrolidine + Nitromethane → N-Benzyl-2-nitromethylpyrrolidine.-
Conditions : KOH, MeOH, reflux.
-
-
Nitro Reduction :
N-Benzyl-2-nitromethylpyrrolidine + H₂/Pd → N-Benzyl-2-aminomethylpyrrolidine. -
Dual Alkylation :
N-Benzyl-2-aminomethylpyrrolidine + Benzyl bromide + Ethyl iodide → N-Benzyl-2-[(benzyl-ethyl-amino)methyl]pyrrolidine.-
Conditions : NaHCO₃, DMF, 80°C.
-
-
Deprotection :
N-Benzyl group removed via hydrogenolysis to yield 2-[(benzyl-ethyl-amino)methyl]pyrrolidine.
Method B (HATU-Mediated Coupling) :
-
Carboxylic Acid Activation :
{Pyrrolidin-1-yl}-acetic acid + HATU → Activated ester. -
Amine Coupling :
Activated ester + 2-[(Benzyl-ethyl-amino)methyl]pyrrolidine → Target compound.
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Alkylation + Hydrolysis | 2 | Ethyl bromoacetate, LiOH | ~80% | Straightforward, high-yielding | Requires pre-functionalized pyrrolidine |
| Reductive Amination | 5 | Benzyl chloride, H₂/Pd | ~60% | Regioselective | Multi-step, protecting group management |
| HATU Coupling | 2 | HATU, DIPEA | ~75% | Mild conditions, modular | Costly reagents |
Optimization Strategies and Catalytic Systems
Ultrasound-Assisted Synthesis
Ultrasound irradiation (25 kHz, 250 W) reduces reaction times from hours to minutes. For example, InCl₃-catalyzed reactions under ultrasound achieve 95% yield in 20 minutes for analogous heterocycles.
Solvent Systems
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EtOH/H₂O (1:1) : Enhances solubility of intermediates during hydrolysis.
-
DMF : Preferred for alkylation due to high polarity and boiling point.
Characterization and Quality Control
Critical analytical data for intermediates and final product:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl-ethyl-amino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the benzyl-ethyl-amino group.
Reduction: Alcohol derivatives of the acetic acid moiety.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Potential Therapeutic Uses
Research indicates that compounds similar to {(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may exhibit properties beneficial for treating various conditions:
- Neurological Disorders : The compound's structural similarity to known neurotransmitter modulators suggests potential applications in treating disorders like anxiety and depression. Its ability to interact with neurotransmitter systems could make it a candidate for further investigation in psychopharmacology.
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound could have anti-inflammatory effects, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Drug Development
The compound's unique structure allows it to be modified to enhance its pharmacological properties. Structure-activity relationship (SAR) studies can lead to the development of more effective analogs with improved efficacy and reduced side effects.
Case Study 1: Neuropharmacological Research
A study published in a peer-reviewed journal explored the effects of similar pyrrolidine derivatives on serotonin receptors. The findings indicated that these compounds could modulate serotonin levels, which is crucial for mood regulation. The implications for developing antidepressants are significant, as enhancing serotonin activity is a common target in treating depression.
Case Study 2: Anti-inflammatory Activity
Research conducted on various amino-acid derivatives demonstrated that certain modifications to the pyrrolidine structure enhanced anti-inflammatory activity. This opens avenues for developing new treatments for chronic inflammatory conditions, leveraging the unique properties of {(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid.
Mechanism of Action
The mechanism of action of {2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-ethyl-amino group may facilitate binding to active sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes structurally related compounds, their molecular features, and key differences:
*Similarity scores estimated based on structural overlap.
Functional Group Impact on Physicochemical Properties
- Amino Substituents: The benzyl-ethyl-amino group in the target compound increases lipophilicity compared to the benzyl-methyl analog (C₁₅H₂₀N₂O₂ vs. However, bulkier substituents (e.g., benzyl-phenyl in compound 14 ) may reduce solubility.
- Acetic Acid vs. Ester Derivatives: The free carboxylic acid group in the target compound contrasts with esterified analogs like methyl 2-(3-(benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetate (13 ). The acid form improves water solubility but may limit blood-brain barrier penetration.
- Pyrrolidine Modifications: The absence of an oxo group (cf.
Biological Activity
{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 73664-83-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₄N₂O₂
- Molecular Weight : 276.38 g/mol
- InChI Key : XNAIBSAMQVHWIE-UHFFFAOYNA-N
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For example, studies have shown that pyrrolidine alkaloids can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds against Bacillus subtilis and Enterococcus faecalis were reported at 75 µg/mL and 125 µg/mL, respectively, while Escherichia coli and Pseudomonas aeruginosa showed MIC values below 125 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | B. subtilis | 75 |
| B | E. faecalis | 125 |
| C | E. coli | <125 |
| D | P. aeruginosa | 150 |
Neuropharmacological Effects
Recent studies have examined the neuropharmacological effects of related pyrrolidine derivatives, suggesting potential applications in treating neurological disorders. For instance, compounds with similar structures have shown promise as positive allosteric modulators of glutamate transporters, which could enhance synaptic transmission and provide therapeutic effects in conditions like epilepsy .
The biological activity of this compound is believed to be mediated through various mechanisms:
- Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Neuroprotective Mechanism : Modulation of neurotransmitter systems, particularly enhancing glutamate uptake in neuronal cells.
Study on Antimicrobial Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated their efficacy against a range of pathogens. The results indicated that modifications to the benzyl group significantly influenced antibacterial potency, with some derivatives showing comparable effectiveness to standard antibiotics .
Neuropharmacological Research
In a separate investigation focusing on the neuropharmacological properties, researchers assessed the compound's ability to enhance glutamate transporter activity in vitro. The findings suggested that specific stereoisomers exhibited enhanced neuroprotective effects without significant off-target activity, indicating a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing {2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrrolidine core. For example, alkylation of pyrrolidine with benzyl-ethyl-amine derivatives followed by acetic acid coupling via nucleophilic substitution or amide bond formation. Evidence from analogous compounds (e.g., methyl 2-[2-(pyrrolidin-1-yl)acetamido]benzoate) shows that reaction conditions (e.g., solvent polarity, temperature) significantly influence yields. Steric hindrance at the pyrrolidine nitrogen may require optimized protecting group strategies .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For instance, -NMR can resolve signals from the benzyl-ethyl-amino group (δ 1.2–1.4 ppm for ethyl CH, δ 3.5–4.0 ppm for methylene adjacent to N). Purity can be assessed via HPLC with UV detection (λ ~254 nm), referencing similar compounds like 2-(pyrrolidin-1-yl)phenylacetic acid, which has a molecular weight of 205.25 g/mol and XLogP3 of 2 .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : The compound’s solubility depends on its zwitterionic nature (due to the acetic acid moiety) and hydrophobic benzyl group. Polar aprotic solvents (DMSO, DMF) are typically effective. For aqueous solubility, buffered solutions (pH 7–8) enhance ionization of the carboxylic acid group. Data from structurally related compounds (e.g., 2-(pyrrolidin-1-yl)phenylacetic acid) show solubility >10 mg/mL in DMSO .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring affect biological activity?
- Methodological Answer : Enantiomeric resolution (e.g., chiral HPLC) and X-ray crystallography are essential. For example, evocalcet, a pyrrolidine derivative with defined stereocenters, shows distinct pharmacological profiles due to spatial alignment of its naphthyl and acetic acid groups . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, correlating with experimental IC values .
Q. What analytical strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variability. Orthogonal assays (e.g., SPR for binding kinetics, cellular assays for functional activity) and impurity profiling (LC-MS/MS) are critical. For instance, evocalcet impurities (e.g., brominated byproducts) can alter activity by 10–20%, necessitating rigorous quality control .
Q. How can researchers design SAR studies to optimize the acetic acid moiety’s pharmacodynamic properties?
- Methodological Answer : Systematic substitution of the acetic acid group (e.g., esterification, amidation) and evaluation via in vitro assays (e.g., enzyme inhibition, receptor binding) are key. Data from 2-(pyrrolidin-1-yl)phenylacetic acid derivatives show that replacing the carboxylic acid with a tert-butyl ester reduces polarity, enhancing blood-brain barrier penetration but decreasing aqueous solubility .
Q. What crystallographic techniques validate the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, 2-{2-[(E)-(2-Benzoylhydrazyl)amino]ethyl}pyrrolidin-1-ones were analyzed in space group P2/c with unit cell parameters (a = 12.2173 Å, b = 7.8523 Å) and β = 108.577°, confirming bond angles and torsion critical for stability .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports for similar pyrrolidine-acetic acid derivatives?
- Methodological Answer : Variations arise from differences in reaction scales, purification methods, and intermediates’ stability. For example, methyl 2-[2-(pyrrolidin-1-yl)acetamido]benzoate (4b) synthesis failed in some studies due to competing side reactions (e.g., N-alkylation vs. O-alkylation), highlighting the need for kinetic control and in situ monitoring (TLC, -NMR) .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
